1-Ethenoxybutane-1,4-diol

Description

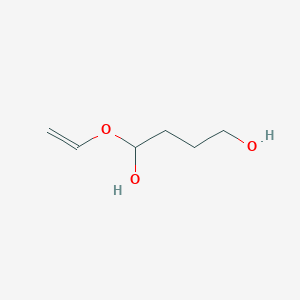

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

1-ethenoxybutane-1,4-diol |

InChI |

InChI=1S/C6H12O3/c1-2-9-6(8)4-3-5-7/h2,6-8H,1,3-5H2 |

InChI Key |

JMOBUAHVOUUBEA-UHFFFAOYSA-N |

Canonical SMILES |

C=COC(CCCO)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Ethenoxybutane 1,4 Diol

Strategies for Mono-Vinylation of Diols

Achieving selective mono-vinylation of symmetrical diols such as 1,4-butanediol (B3395766) requires precise control over reaction conditions to prevent the formation of the divinyl ether. chemicalbook.comsci-hub.se Key strategies involve catalytic routes that can differentiate between the two hydroxyl groups or can be stopped after the first vinylation has occurred.

Catalytic transetherification is a method where a vinyl group is transferred from a vinyl ether, such as ethyl vinyl ether or butyl vinyl ether, to an alcohol. academie-sciences.frcollectionscanada.gc.ca This approach often utilizes transition metal catalysts to facilitate the exchange.

Palladium complexes have been effectively employed to catalyze the transetherification of alcohols. academie-sciences.fr For the synthesis of functionalized vinyl ethers, an air-stable palladium catalyst generated in situ from palladium(II) acetate (B1210297) has been shown to be efficient. academie-sciences.fr In a model system, this catalytic approach demonstrated good conversion rates and yields. academie-sciences.fr A key study on the vinylation of monosaccharides using a palladium(II) catalyzed transfer vinylation reaction established optimal conditions using model systems like ethylene (B1197577) glycol. collectionscanada.gc.ca While this system was effective, when applied to polyhydroxyl compounds without protecting groups, it tended to produce a mixture of all possible vinylated products, indicating a lack of inherent regioselectivity for unprotected polyols. collectionscanada.gc.ca

Iridium-based catalysts offer a powerful alternative for transfer vinylation reactions. researchgate.netresearchgate.net Cationic iridium complexes, in particular, have been used for the synthesis of various vinyl ethers, including those derived from diols. researchgate.netresearchgate.net The group of de Vries reported the use of [Ir(COD)₂]BF₄ as an effective catalyst for the transfer vinylation of primary, secondary, and tertiary alcohols, as well as diols, achieving excellent yields. researchgate.netresearchgate.net These reactions typically use vinyl acetate as the vinylating agent and are conducted in greener solvents like 2-MeTHF. researchgate.net The high efficiency of iridium catalysts makes them suitable for producing bio-based vinyl ethers from polyols. researchgate.netresearchgate.net

| Catalyst System | Vinyl Source | Substrate | Key Findings | Reference |

| [Ir(COD)₂]BF₄ / NaOAc | Vinyl acetate | Diols, Alcohols | Excellent yields for various alcohols and diols in a green solvent. | researchgate.netresearchgate.net |

The choice of ligand is critical in transition metal-catalyzed reactions, as it can profoundly influence catalyst activity, stability, and selectivity. nih.govnih.gov In palladium-catalyzed transetherification, the presence of a suitable ligand is often essential for the reaction to proceed. academie-sciences.fr For instance, using a catalyst system of Pd(OAc)₂ with 1,10-phenanthroline (B135089) as the ligand showed remarkable catalytic activity, achieving 69% conversion for a model alcohol. academie-sciences.fr In contrast, the same reaction showed no transformation in the absence of a ligand or with other ligands like triphenylphosphine, highlighting the ligand's crucial role. academie-sciences.fr Optimizing the metal-to-ligand ratio is also important; research has shown that a 2% catalyst loading with an appropriate ligand concentration can be sufficient to achieve high conversion rates. academie-sciences.fr The ligand controls regioselectivity by influencing the electronic and steric environment of the metal center, which is a key principle in designing effective catalytic systems for selective transformations. researchgate.netacs.org

| Catalyst | Ligand | Solvent | Findings | Reference |

| Pd(OAc)₂ | 1,10-Phenanthroline | Dichloromethane | Ligand is essential for catalytic activity; 69% conversion achieved. | academie-sciences.fr |

| Pd(OAc)₂ | None | Dichloromethane | No reaction observed. | academie-sciences.fr |

| Pd(OAc)₂ | Triphenylphosphine | Dichloromethane | No desired product formed. | academie-sciences.fr |

The direct reaction of alcohols with acetylene (B1199291), a process pioneered by Reppe, is a fundamental method for synthesizing vinyl ethers. sci-hub.seresearchgate.net This reaction is typically performed under high pressure and elevated temperatures in the presence of a base catalyst. researchgate.net For diols, controlling the reaction to favor mono-vinylation is a significant challenge, as the formation of the divinyl ether is a competing reaction. chemicalbook.com

Alkali metal hydroxides, particularly potassium hydroxide (B78521) (KOH), are standard catalysts for the vinylation of alcohols with acetylene. sci-hub.se To enhance catalytic activity, "superbasic" systems, such as KOH in dimethyl sulfoxide (B87167) (DMSO), are often used. sci-hub.se These systems can readily perform the vinylation of 1,4-butanediol. chemcess.com However, achieving high selectivity for the mono-vinyl ether, 1-Ethenoxybutane-1,4-diol, requires careful control of reaction conditions, as excess acetylene or prolonged reaction times can lead to the formation of the divinyl ether. More recently, a superbase catalytic system of CsF–NaOH was developed, which achieved 100% conversion of 1,4-butanediol with an 80% total yield of vinyl ethers under an initial acetylene pressure of 1.0–1.2 MPa. chemicalbook.comresearchgate.net

| Catalytic System | Substrate | Conditions | Outcome | Reference |

| KOH / DMSO | 1,4-Butanediol | High temperature and pressure | Effective for vinylation, but control is needed to favor mono-vinylation. | sci-hub.se |

| CsF / NaOH | 1,4-Butanediol | 138-140 °C, 1.0-1.2 MPa Acetylene | 100% conversion of diol, 80% total yield of vinyl ethers. | chemicalbook.comresearchgate.net |

Direct Vinylation of Butane-1,4-diol with Acetylene

Control of Mono- and Di-vinyl Ether Formation

A significant challenge in the synthesis of this compound from 1,4-butanediol and acetylene is managing the formation of both the desired monovinyl ether and the divinyl ether byproduct. chemicalbook.comsci-hub.se The reaction can be steered towards the preferential formation of the monovinyl ether by carefully controlling the reaction conditions. sci-hub.se

Several factors influence the ratio of mono- to di-vinyl ether products:

Catalyst Systems: The choice of catalyst is paramount. While alkali metal hydroxides like potassium hydroxide (KOH) are commonly used, superbase systems such as Cesium Fluoride-Sodium Hydroxide (CsF-NaOH) have demonstrated enhanced reactivity. chemicalbook.com Heterogeneous catalysts, for instance, KOH supported on carriers like aluminum oxide (Al₂O₃) or zirconium dioxide (ZrO₂), can help minimize the formation of the divinyl ether and facilitate catalyst recycling. chemicalbook.com

Reactant Stoichiometry: The molar ratio of 1,4-butanediol to acetylene is a critical parameter. An excess of the diol favors the formation of the monovinyl ether.

Reaction Time: Shorter reaction times generally lead to a higher proportion of the monovinyl ether, as prolonged exposure to acetylene increases the likelihood of the second hydroxyl group undergoing vinylation.

The use of enzymatic catalysts, such as immobilized lipase (B570770) B from Candida antarctica (CalB), has emerged as a highly selective method. rsc.org This biocatalyst demonstrates a strong preference for esterification reactions, and by rapidly consuming acidic species, it effectively prevents the acid-labile vinyl ether group from undergoing unwanted side reactions. rsc.org This enzymatic approach offers a more sustainable and selective route to vinyl ether derivatives. rsc.orgrsc.org

Emerging Synthetic Pathways Utilizing Bio-based Precursors

In response to the growing demand for sustainable chemical manufacturing, research has focused on developing synthetic routes to this compound and related vinyl ethers from bio-based feedstocks. rsc.orgnih.gov These pathways aim to reduce reliance on petrochemical sources.

One promising approach involves the use of 1,4-butanediol derived from the fermentation of sugars. chemcess.comrsc.org This bio-derived 1,4-butanediol can then be subjected to vinylation reactions. Furthermore, there is growing interest in producing vinyl ethers from other bio-based platform chemicals. For example, plant oils, cardanol (B1251761) (from cashew nut shell liquid), and eugenol (B1671780) have been successfully converted into vinyl ether monomers. coatingsworld.com

Another innovative strategy is the one-pot catalytic conversion of 1,4-anhydroerythritol, a derivative of erythritol, to 1,4-butanediol using a mixed catalyst system. rsc.org This bio-derived 1,4-butanediol can then serve as the precursor for the synthesis of this compound. Microbial synthesis pathways are also being explored to produce key precursors like 1,2,4-butanetriol, which could potentially be adapted for the synthesis of related vinyl ethers. nih.gov

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis, thereby minimizing waste and improving the economic viability of the process.

Temperature and Reaction Time Parameters

Temperature and reaction time are intricately linked and must be carefully controlled to achieve the desired outcome.

Temperature: The vinylation of 1,4-butanediol is typically conducted at elevated temperatures, often in the range of 120–140°C when using traditional base catalysts. However, higher temperatures can promote side reactions, such as the formation of cyclic acetals. Enzymatic syntheses can often be performed under milder temperature conditions, ranging from 22–90°C, which helps to preserve the integrity of the heat-sensitive vinyl ether group. rsc.orgnih.gov

Reaction Time: The duration of the reaction directly impacts the product distribution. For instance, in base-catalyzed systems, shorter reaction times favor the formation of the monovinyl ether. In some optimized processes, high conversions can be achieved in as little as one to three hours. chemicalbook.comnih.gov Continuous flow processes, utilizing tubular reactors, allow for precise control over residence time, further enabling the optimization of product selectivity.

| Catalyst System | Temperature (°C) | Reaction Time | Key Outcome |

| KOH/NaOH | 120–140 | Variable | Standard vinylation |

| CsF-NaOH | 138–140 | 3 h | 80% total vinyl ether yield |

| Immobilized Lipase | 22–90 | < 1 h | High conversion to vinyl ether esters |

| Iridium-based | 100 | Variable | Transfer vinylation |

Solvent Effects on Reaction Outcome

The choice of solvent can significantly influence the rate, yield, and selectivity of the vinylation reaction.

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) have been shown to be highly effective in vinylation reactions. google.com DMSO can enhance the reactivity of the catalytic system and improve the conversion of the gas-liquid phase reaction to a liquid phase reaction, thereby increasing the yield of the desired 4-hydroxybutyl vinyl ether. google.com The use of DMSO has been reported to increase the crude product content from 72% to 81%. google.com

Non-polar Solvents: In some catalytic systems, non-polar solvents like toluene (B28343) are employed. nih.gov The polarity of the solvent can affect the reactivity ratios in copolymerization reactions involving vinyl ethers, with more polar solvents sometimes leading to higher reactivity. tandfonline.com

Solvent-Free Conditions: To align with the principles of green chemistry, solvent-free synthesis methods are being developed. acs.org These approaches reduce waste and simplify product purification. Enzymatic reactions, for example, can often be conducted in bulk (without a solvent). rsc.orgnih.gov

Prevention of Unwanted Side Reactions During Synthesis

Minimizing side reactions is essential for maximizing the yield of this compound and ensuring product purity. The primary side reactions of concern are the formation of the divinyl ether and cyclic acetals.

Divinyl Ether Formation: This occurs when the initially formed monovinyl ether reacts further with acetylene. This can be mitigated by using an excess of 1,4-butanediol, shorter reaction times, and selective catalysts.

Cyclic Acetal (B89532) Formation: Intramolecular cyclization of the monovinyl ether can occur, particularly at elevated temperatures. This side reaction can be suppressed by maintaining a lower reaction temperature.

Acid-Catalyzed Decomposition: Vinyl ethers are notoriously sensitive to acidic conditions, which can lead to hydrolysis or polymerization. rsc.org The use of basic catalysts or enzymatic catalysts that operate under neutral or slightly basic conditions is crucial to prevent the degradation of the vinyl ether functionality. rsc.org In systems where acidic byproducts may form, such as in transfer vinylation using vinyl acetate, the addition of a base can buffer the reaction mixture and prevent acetal formation. researchgate.net

Mechanistic Elucidation of Formation and Subsequent Transformations

Mechanistic Pathways of Vinyl Ether Formation from Diols

The synthesis of vinyl ethers from diols can be achieved through several mechanistic routes. For a compound such as 1-ethenoxybutane-1,4-diol, the selective vinylation of one hydroxyl group is a key challenge. The primary methods for achieving this transformation are transetherification and direct vinylation using acetylene (B1199291).

Transetherification is a versatile method for the formation of vinyl ethers. This process involves the transfer of a vinyl group from a vinyl ether donor, such as ethyl vinyl ether, to an alcohol, in this case, butane-1,4-diol. The reaction is typically catalyzed by a transition metal complex or an organocatalyst.

The catalytic cycle for transetherification can be generalized as follows:

Activation of the Diol: The catalyst activates one of the hydroxyl groups of the butane-1,4-diol, making it more nucleophilic.

Nucleophilic Attack: The activated diol then attacks the electron-deficient β-carbon of the vinyl ether donor.

Intermediate Formation: A hemiacetal-like intermediate is formed.

Elimination and Catalyst Regeneration: The intermediate collapses, eliminating an alcohol molecule (derived from the vinyl ether donor) and forming the desired this compound. The catalyst is regenerated in this step, allowing it to participate in another cycle.

Various catalysts can be employed for this transformation, each with its own mechanistic nuances. Organobase catalysts, for instance, operate by deprotonating the diol, thereby increasing its nucleophilicity.

Table 1: Comparison of Catalytic Systems for Transetherification

| Catalyst Type | General Mechanism | Advantages |

|---|---|---|

| Organobase Catalysts | Base-catalyzed deprotonation of the alcohol. | Metal-free, often milder conditions. |

| Ionic Liquids | Can act as both catalyst and solvent, facilitating the reaction. | High thermal stability, potential for recyclability. |

This table provides a generalized overview of catalyst types that can be applied to transetherification reactions.

A classic and industrially significant method for vinyl ether synthesis is the Reppe vinylation, which involves the reaction of an alcohol with acetylene in the presence of a strong base, typically an alkali metal alkoxide. For the synthesis of this compound from butane-1,4-diol, an alkali metal alkoxide, such as potassium tert-butoxide, would serve as the catalyst.

The mechanism proceeds as follows:

Formation of the Alkoxide: The alkali metal alkoxide deprotonates one of the hydroxyl groups of butane-1,4-diol to form a more reactive potassium alkoxide.

Nucleophilic Addition to Acetylene: The resulting alkoxide acts as a nucleophile and attacks one of the sp-hybridized carbons of acetylene.

Proton Transfer: The resulting vinyl anion is then protonated, either by a solvent molecule or another molecule of the diol, to yield the final product, this compound, and regenerate the catalytic species.

Controlling the stoichiometry of the reactants is crucial to favor the formation of the monovinyl ether over the divinyl ether.

Reaction Mechanisms of the Ethenoxy Moiety

The ethenoxy group, being a vinyl ether, is an electron-rich functional group and is therefore susceptible to a variety of reactions, particularly those involving electrophiles.

The double bond of the vinyl ether is highly activated towards electrophilic attack due to the electron-donating nature of the adjacent oxygen atom. The addition of an electrophile (E+) to the vinyl ether of this compound will proceed via a two-step mechanism.

Initial Attack: The π-electrons of the double bond attack the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate. The positive charge is delocalized between the carbon atom and the oxygen atom. Protonation, for instance, occurs exclusively at the C2 position.

Nucleophilic Capture: A nucleophile (Nu-) then attacks the carbocation, leading to the final addition product.

This reactivity is the basis for many synthetic applications of vinyl ethers, including their use as protecting groups for alcohols and in polymerization reactions. The presence of a Lewis acid can facilitate these reactions by coordinating to the oxygen and further polarizing the C=C bond.

While this compound itself is not an allyl vinyl ether, it is important to consider the potential for pericyclic reactions if the structure were to be modified. The most relevant pericyclic reaction for vinyl ethers is the Claisen rearrangement, a-sigmatropic rearrangement.

For a Claisen rearrangement to occur, an allyl vinyl ether is required. If the pendant hydroxyl group at the C4 position of this compound were to be converted into

Mechanisms Involving the Pendant Hydroxyl Groups

Intra- and Intermolecular Reactions of the Diol Functionality

The diol functionality in this compound is capable of undergoing both intramolecular and intermolecular reactions, similar to other 1,4-diols.

Intramolecular Reactions:

The most prominent intramolecular reaction of 1,4-diols is cyclization to form a five-membered cyclic ether, in this case, a tetrahydrofuran (B95107) derivative. rsc.orgrsc.org This acid-catalyzed dehydration involves the protonation of one hydroxyl group, which then departs as a water molecule, allowing the other hydroxyl group to act as a nucleophile and attack the resulting carbocation, closing the ring. wikipedia.org

For this compound, two possible cyclization products could be envisioned, depending on which hydroxyl group participates as the nucleophile. The stereochemistry of such cyclizations is often well-defined, proceeding via an SN2-type mechanism with inversion of configuration at the electrophilic carbon center. rsc.org The presence of the ethenoxy group could influence the regioselectivity of this cyclization.

The table below summarizes the potential intramolecular cyclization products of this compound under acidic conditions.

| Reactant | Conditions | Potential Product(s) |

| This compound | Acid catalyst, Heat | 2-(Ethenoxymethyl)tetrahydrofuran and/or 3-(Ethenoxy)tetrahydrofuran |

Intermolecular Reactions:

Intermolecular reactions of the diol functionality typically lead to the formation of polymers. wikipedia.org In the case of this compound, polyesterification could occur with a dicarboxylic acid, or polyetherification could proceed under specific catalytic conditions. These reactions would lead to polymers with pendant vinyl ether groups, which could be useful for further functionalization.

Studies on the intermolecular interactions of butane-1,4-diol with other molecules, such as water, have shown the formation of specific hydrogen-bonded complexes or sub-units. tandfonline.comtandfonline.com Similar interactions would be expected for this compound, influencing its physical properties and reactivity in solution.

Influence of Functional Group Proximity on Reactivity

The proximity of the ethenoxy group to the diol functionality in this compound is expected to have a significant impact on its reactivity through neighboring group participation (NGP). wikipedia.orglibretexts.orglibretexts.org NGP, also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. wikipedia.org This participation can lead to enhanced reaction rates and altered stereochemical outcomes. wikipedia.org

In this compound, both the oxygen atom of the ether and the pi bond of the vinyl group can act as internal nucleophiles.

NGP by the Ether Oxygen: The lone pairs on the ether oxygen can participate in substitution reactions at one of the hydroxyl-bearing carbons. For instance, if one of the hydroxyl groups is converted into a good leaving group (e.g., a tosylate), the ether oxygen can attack the adjacent carbon in an intramolecular SN2 reaction, forming a cyclic oxonium ion intermediate. This intermediate would then be opened by an external nucleophile. This type of participation often results in retention of stereochemistry at the reaction center due to a double inversion mechanism. libretexts.org

NGP by the Vinyl Pi Bond: The π electrons of the ethenyl group can also participate in stabilizing a developing positive charge on an adjacent carbon. wikipedia.org This is particularly relevant if a reaction proceeds through a carbocationic intermediate. The alkene can form a bridged, non-classical carbocation, influencing the stereochemical outcome of the reaction.

The table below outlines the expected effects of neighboring group participation on the reactivity of this compound derivatives.

| Participating Group | Potential Intermediate | Consequence |

| Ether Oxygen | Cyclic oxonium ion | Rate acceleration, Retention of stereochemistry |

| Ethenyl π-bond | Bridged carbocation (phenonium-ion like) | Rate acceleration, Altered stereochemistry |

The interplay of these functional groups makes this compound a molecule with complex and potentially valuable reactivity, warranting further experimental investigation.

Polymerization Science of 1 Ethenoxybutane 1,4 Diol

Cationic Homopolymerization of 1-Ethenoxybutane-1,4-diol

Cationic polymerization is a chain-growth polymerization method suitable for monomers with electron-rich double bonds, such as vinyl ethers. nih.gov The process involves the creation of a carbocationic active center which propagates by adding monomer units. nih.govyoutube.com However, conventional cationic polymerization is often difficult to control due to the high reactivity of the propagating species, leading to undesirable side reactions. acs.org Living polymerization techniques have been developed to overcome these challenges, enabling the synthesis of well-defined polymers with controlled molecular weight, narrow dispersity, and specific end-group functionalities. acs.org

Initiator Systems and Co-catalysts in Living Cationic Polymerization

Living cationic polymerization is characterized by the suppression of chain transfer and termination reactions. wikipedia.org This is often achieved by creating an equilibrium between a transiently active (propagating) carbocationic species and a stable, dormant covalent species. The choice of initiator and co-catalyst is crucial for establishing this control.

Common initiating systems for vinyl ethers fall into several categories:

Protic Acid/Lewis Acid Systems: A combination of a proton source (like water or an alcohol) and a Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) can initiate polymerization. The Lewis acid activates the initiator and stabilizes the counter-anion. wikipedia.org

Cationogen/Lewis Acid Systems: A "cationogen" like a vinyl ether-HCl adduct can be used with a Lewis acid. This provides a more defined initiation event compared to adventitious water. acs.org

Metal-Free Systems: To avoid metal contamination, several metal-free initiating systems have been developed.

HI/I₂ System: This classic system initiates polymerization where HI adds to the vinyl ether to form an adduct, and I₂ acts as a Lewis acid to assist in the reversible cleavage of the C-I bond, creating the propagating carbocation. wikipedia.org

Organic Acids: Strong, non-nucleophilic organic acids like triflic acid or pentacarbomethoxycyclopentadiene (PCCP) can directly protonate the vinyl ether to start the polymerization. nih.govnih.gov The use of PCCP has been shown to enable controlled polymerization under ambient conditions due to the formation of a tight ion pair between the propagating chain end and the stable cyclopentadienyl (B1206354) anion, which inhibits chain-transfer events. nih.govnih.gov

Systems with Added Bases/Salts: The addition of a weak Lewis base (e.g., an ether or ester) or a salt with a non-nucleophilic anion can stabilize the carbocation by reversibly coordinating with it, thus preventing uncontrolled propagation and side reactions. Tetraalkylammonium halides have also been used in conjunction with protic acids to generate vinyl ether-hydrogen halide adducts in situ, which can initiate living polymerization without a Lewis acid catalyst. acs.org

The presence of a hydroxyl group in a monomer like this compound presents a challenge, as the -OH group can react with the cationic propagating center, leading to chain termination or branching. This is often addressed by using protecting groups for the hydroxyl function during polymerization, followed by a deprotection step, or by using highly specialized catalyst systems that are tolerant of such functional groups.

| Initiator System Class | Examples | Mechanism/Role | Reference |

|---|---|---|---|

| Cationogen / Lewis Acid | iBVE-HCl adduct / TiCl₄ with bulky ligands | Provides defined initiation and stereocontrol. | acs.org |

| Metal-Free Protic Acid | Pentacarbomethoxycyclopentadiene (PCCP) | Directly protonates monomer; stable counter-ion prevents chain transfer. | nih.govnih.gov |

| In Situ Adduct Formation | CF₃SO₃H / nBu₄NX (X=I, Br, Cl) | Generates a VE-hydrogen halide adduct that initiates polymerization without a Lewis acid. | acs.org |

| Classic System | HI / I₂ | HI forms an adduct, I₂ acts as a Lewis acid to enable reversible C-I bond cleavage for propagation. | wikipedia.org |

Control over Molecular Weight and Dispersity in Polymerization

A key advantage of living cationic polymerization is the ability to precisely control the molecular weight (Mn) and achieve a narrow molecular weight distribution, quantified by the dispersity index (Đ = Mw/Mn). acs.org

In an ideal living system where initiation is fast and termination/chain transfer are absent, each initiator molecule generates one polymer chain. wikipedia.org Consequently, the number-average degree of polymerization (DP) is directly proportional to the ratio of the initial monomer concentration ([M]₀) to the initial initiator concentration ([I]₀). This allows for the predictable synthesis of polymers with a target molecular weight.

Furthermore, because all chains grow at approximately the same rate, the resulting polymers are nearly uniform in length, leading to a dispersity index (Đ) approaching 1.0. acs.org The development of cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has further enhanced this control, offering a versatile platform for producing polymers with predetermined architectures and low dispersity. nih.govacs.org Systems utilizing organic acids like PCCP, sometimes paired with a hydrogen bond donor, have demonstrated the ability to produce high molecular weight poly(vinyl ethers) (exceeding 50 kg/mol ) with narrow dispersities, even under ambient conditions. nih.gov

| Controlling Factor | Principle | Outcome | Reference |

|---|---|---|---|

| Monomer-to-Initiator Ratio ([M]/[I]) | In a living polymerization, the number of chains is fixed by the initiator concentration. | Predictable and controlled number-average molecular weight (Mn). | acs.org |

| Absence of Termination/Chain Transfer | All polymer chains grow simultaneously and at a similar rate. | Narrow molecular weight distribution (Dispersity, Đ → 1.0). | acs.orgwikipedia.org |

| Cationic RAFT Polymerization | A degenerative chain transfer mechanism provides dynamic equilibrium between active and dormant species. | Excellent control over molecular weight, architecture, and end-functionality. | nih.govacs.orgsemanticscholar.org |

Stereoselective Polymerization Strategies

The tacticity, or stereochemical arrangement of side chains along the polymer backbone, profoundly influences the material's physical properties. nsf.govunc.edu While atactic (random) poly(vinyl ethers) are often amorphous and viscous, isotactic (stereoregular) versions can be semi-crystalline thermoplastics with enhanced mechanical strength. nsf.govacs.org Achieving stereocontrol in cationic polymerization is a significant challenge but has been addressed through catalyst design and understanding monomer-catalyst interactions. nsf.govacs.org

A major breakthrough in stereoselective cationic polymerization has been the use of chiral counterions to guide the facial addition of incoming monomers to the propagating chain end. nsf.govmorressier.com This catalyst-controlled approach can override the weak inherent stereochemical bias of the chain end itself. nsf.gov

A prominent strategy involves asymmetric ion-pairing catalysis. unc.edu This typically employs a chiral Brønsted acid, such as a derivative of 1,1'-bi-2-naphthol (B31242) (BINOL), which forms a chiral counter-anion in the presence of a Lewis acid like TiCl₄. nsf.govminsky.ai This sterically demanding chiral anion pairs tightly with the growing oxocarbenium ion chain end, blocking one face and forcing the monomer to add from the other, leading to a highly isotactic polymer. nsf.govacs.org Using this method, isotacticities exceeding 90% meso diads (% m) have been achieved for various vinyl ethers. nih.gov

More recently, photocontrolled stereoselective cationic RAFT polymerization has been developed using a chiral ion pair photoredox catalyst. chemrxiv.orgrsc.org This system combines a photoredox-active cation with a sterically confined chiral anion, enabling both light control over the polymerization and high stereoselectivity (up to 91% m) at very low catalyst loadings. chemrxiv.org

| Catalyst System | Description | Resulting Tacticity | Reference |

|---|---|---|---|

| Chiral Phosphoric Acid (CPA) / TiCl₄ | A BINOL-derived CPA forms a chiral counter-anion that directs monomer addition via ion-pairing. | Highly isotactic (>90% m). | nih.govnsf.govminsky.ai |

| Titanium Complexes with Chiral Diols | Titanium complexes prepared from tartrate-derived diols serve as tunable catalysts. | High isotacticity. | nih.gov |

| Chiral Ion Pair Photoredox Catalyst | A photoredox active cation is paired with a sterically confined chiral anion. | High isotacticity (up to 91% m) with light control. | chemrxiv.org |

The structure of the vinyl ether monomer itself plays a role in determining the final polymer tacticity. nsf.gov This is an example of chain-end control, where the stereochemistry of the last added monomer unit influences the addition of the next. nsf.gov

Generally, bulkier side groups on the vinyl ether tend to favor the formation of isotactic polymers, even with achiral catalysts, particularly at low polymerization temperatures. karger.com This is attributed to steric repulsion between the substituent on the incoming monomer and the substituent on the terminal unit of the growing chain, which forces a specific approach geometry. karger.com For instance, the polymerization of tert-butyl vinyl ether often results in higher isotacticity than that of methyl vinyl ether under similar conditions. karger.com The linear, flexible, and polar side chain of this compound would also influence the stereochemical outcome through a combination of steric and potential electronic interactions with the catalyst system and the propagating chain. unc.edursc.org

Propagation, Chain Transfer, and Termination Pathways in Cationic Systems

Propagation: This is the fundamental chain-growth step where the carbocationic active center at the end of the polymer chain attacks the electron-rich double bond of a monomer molecule. nih.govyoutube.com This adds the monomer to the chain and regenerates the carbocation at the new chain end. This process is typically very rapid. acs.org

Chain Transfer: This process terminates the growth of one polymer chain while simultaneously creating a new carbocation to initiate another chain. youtube.comnih.gov It does not change the concentration of active centers but limits the final molecular weight. Common chain transfer events include:

Proton transfer to monomer: The propagating carbocation loses a proton to an incoming monomer molecule. This terminates the original chain (creating a terminal double bond) and forms a new monomeric carbocation. youtube.com

Proton transfer to counter-ion: The active chain end can transfer a proton to the counter-ion, which can then re-initiate a new chain. youtube.com

Hydride abstraction: A hydride ion can be abstracted from the polymer backbone, leading to branching.

Termination: This is an irreversible reaction that destroys the active center, preventing any further propagation. youtube.comyoutube.com Termination can occur through several mechanisms:

Combination with counter-ion: The propagating carbocation can combine directly with the counter-ion (or a fragment of it) to form a neutral, stable covalent bond. youtube.com

Reaction with impurities: Protic impurities like water or alcohols (if not part of the initiating system) are potent terminating agents in cationic polymerization.

In living cationic systems, these chain-breaking events are minimized by stabilizing the carbocation, often by using bulky, non-nucleophilic counter-ions and low temperatures, which favors propagation over chain transfer. acs.orgnih.gov

Radical and Controlled Radical Polymerization of this compound

The polymerization of vinyl ethers (VEs) via radical mechanisms has historically been challenging due to the electron-rich nature of the vinyl group, which makes it susceptible to side reactions. However, recent advancements have enabled the successful radical and controlled radical polymerization of hydroxy-functional vinyl ethers like this compound.

Conditions for Radical Homopolymerization of Hydroxy-Functional Vinyl Ethers

The direct radical homopolymerization of vinyl ethers is difficult because the reactivity of the growing radical can lead to unfavorable side reactions, such as β-scission. For hydroxy-functional vinyl ethers, the presence of the hydroxyl group offers a unique advantage. Intramolecular or intermolecular hydrogen bonding between the hydroxyl group and the oxygen atom of the vinyl ether can reduce the electron density of the vinyl group and stabilize the propagating radical, thus suppressing side reactions. rsc.org

Successful radical polymerization of hydroxy-functional VEs has been achieved in bulk or in weak alkaline aqueous solutions using non-acidic azo-initiators like dimethyl 2,2′-azobis(2-methylpropionate) (V-601). rsc.orgresearchgate.net Another strategy involves the use of lithium salts (e.g., CH₃OLi and LiI) to mediate the polymerization. rsc.org The lithium cation (Li⁺) can form a complex with the vinyl ether (cation-π complexation), which effectively reduces the electron density of the vinyl group. rsc.org This stabilization of the σ-radicals suppresses side reactions and allows for the formation of high molecular weight polymers with negligible acetal (B89532) formation. rsc.org

| Condition | Role/Effect | Key Components |

| Hydrogen Bonding | Stabilizes growing radical, reduces vinyl group electron density, suppresses β-scission. | Pendant hydroxyl groups, aqueous media. |

| Cation-π Complexation | Reduces HOMO-LUMO energy gap, increases stability of σ-radicals. | Lithium salts (CH₃OLi, LiI). |

| Initiators | Avoids cationic side reactions. | Non-acidic azo-initiators (e.g., V-601). |

Alternating Copolymerization with Electron-Deficient Monomers

Due to the electron-donating nature of their ether pendant group, vinyl ethers readily undergo radical copolymerization with electron-poor (electron-deficient) monomers. This pairing often results in the formation of copolymers with a highly alternating sequence of monomer units. researchgate.net This is attributed to the formation of an electron donor-acceptor complex between the electron-rich vinyl ether and the electron-deficient comonomer.

A prime example is the copolymerization of hydroxy-functional vinyl ethers, such as di(ethylene glycol) monovinyl ether (DEGV), with N-substituted maleimides like ethylmaleimide (EtMI). nih.gov These copolymerizations can be conducted under controlled radical conditions, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, to yield well-defined alternating copolymers with predetermined molecular weights and narrow molecular weight distributions (Mw/Mn < 1.4). nih.gov The resulting copolymers have a composition ratio close to 1:1, confirming the alternating structure. nih.gov Other common electron-deficient monomers used for this purpose include maleic anhydride (B1165640) and certain acrylates. researchgate.net

| Monomer Type A (Electron-Rich) | Monomer Type B (Electron-Deficient) | Polymerization Method | Resulting Structure |

| Hydroxy-functional Vinyl Ether | N-substituted Maleimide | RAFT | Well-defined alternating copolymer |

| Hydroxy-functional Vinyl Ether | Maleic Anhydride | Radical | Alternating copolymer |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization represents a significant breakthrough, enabling the controlled radical polymerization of hydroxy-functional vinyl ethers. researchgate.netfigshare.com This technique allows for the synthesis of polymers with predictable molecular weights and low polydispersity indices (PDI). The success of RAFT for these monomers hinges on the same principles that enable their radical homopolymerization: the stabilization of the propagating radical by the pendant hydroxyl group. researchgate.net

The RAFT polymerization of monomers like 2-hydroxyethyl vinyl ether (HEVE) has been successfully carried out in bulk at elevated temperatures (e.g., 70 °C) using a suitable RAFT agent, such as cyanomethyl methyl(phenyl)carbamodithioate (CMPCD), and a radical initiator (V-601). researchgate.net Kinetic studies of these polymerizations show a linear increase in molecular weight with monomer conversion, a hallmark of a controlled or "living" polymerization process. rsc.org The presence of the RAFT agent imparts living characteristics to the system, which also enables the synthesis of block copolymers by sequential monomer addition. For instance, a poly(vinyl ether) macro-chain transfer agent can be prepared and subsequently used to polymerize other monomers like vinyl acetate (B1210297) or N-vinylpyrrolidone. researchgate.net

Crosslinking and Polymer Network Formation

The unique bifunctional nature of this compound, possessing both a polymerizable vinyl ether group and a reactive diol, allows for versatile strategies in the formation of crosslinked polymer networks.

Exploitation of the Vinyl Ether Group for Crosslinking

After the initial polymer is formed, or when using multifunctional monomers, the vinyl ether groups can be exploited to create crosslinked networks through several chemical pathways.

Cationic Polymerization: Vinyl ethers are highly reactive towards cationic polymerization. nih.govacs.org If a polymer contains pendant vinyl ether groups, the addition of a cationic initiator (typically a Lewis acid or a protonic acid) can initiate crosslinking by polymerizing these side chains. nih.govresearchgate.net Photoinitiators, such as sulfonium (B1226848) salts, can also be used to trigger this crosslinking reaction upon exposure to UV light, which is advantageous for applications like coatings and inks. researchgate.net

Thiol-Ene "Click" Chemistry: The vinyl ether group is an excellent participant in thiol-ene reactions, a type of "click" chemistry known for its high efficiency, rapid rates, and insensitivity to oxygen. acs.org This reaction involves the radical-catalyzed addition of a thiol group across the vinyl double bond. acs.org When a polymer with pendant vinyl ether groups is mixed with a multifunctional thiol (a molecule with two or more -SH groups), a crosslinked network is formed. rsc.orggenscript.comrsc.org This process can be initiated either thermally or photochemically and is used to form materials like hydrogels and flexible elastomers. genscript.comdigitellinc.com The kinetics of the thiol-vinyl ether reaction are favorable, with propagation and chain transfer rates being nearly equivalent. acs.org

Contribution of Diol Functionality to Network Architecture

The 1,4-diol functionality of the monomer unit provides a secondary, independent route for crosslinking and network formation. Once a linear or branched polymer of this compound is synthesized, the pendant hydroxyl groups are available for a wide range of classic crosslinking reactions.

A prominent example is the formation of polyurethane networks. researchgate.net The hydroxyl groups of the diol can react with multifunctional isocyanates, such as hexamethylene diisocyanate (HDI) or isophorone (B1672270) diisocyanate (IPDI), to form urethane (B1682113) linkages. researchgate.netresearchgate.net When a diisocyanate is used to react with the poly(this compound), a crosslinked three-dimensional polyurethane network is created. This approach allows for the synthesis of well-defined network structures where the polymer chains formed via vinyl ether polymerization are subsequently stitched together through urethane bonds. researchgate.net This two-step process provides excellent control over the final network architecture and, consequently, the material's mechanical and thermal properties.

| Functional Group | Crosslinking Chemistry | Crosslinking Agent | Resulting Linkage/Network |

| Vinyl Ether | Cationic Polymerization | Protonic/Lewis Acids, Photoinitiators | Polyether crosslinks |

| Vinyl Ether | Thiol-Ene Reaction | Multifunctional Thiols | Thioether crosslinks |

| Diol (-OH) | Polyurethane Formation | Diisocyanates (e.g., HDI) | Urethane crosslinks |

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of organic molecules like 1-ethenoxybutane-1,4-diol.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide key information about the number of different types of protons and their neighboring environments. The vinyl group protons (=CH₂) are expected to appear in the downfield region, typically between 4.0 and 6.5 ppm, exhibiting characteristic geminal and cis/trans coupling constants. The proton of the O-CH= group would also be in this region. The protons of the butane-1,4-diol backbone would be found in the more upfield region. The -CH₂- groups adjacent to the ether and hydroxyl functionalities would show distinct chemical shifts, likely in the range of 3.5 to 4.5 ppm. The protons of the hydroxyl groups (-OH) would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent. Integration of the peak areas would confirm the ratio of protons in the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon environments. The carbons of the vinyl group (O-CH=CH₂) would be expected in the downfield region, typically between 100 and 150 ppm. The carbons of the butane-1,4-diol moiety attached to the oxygen atoms would resonate in the range of 60-80 ppm. By comparing the observed chemical shifts with predicted values and data from similar compounds, the structure of this compound can be confirmed. researchgate.net Purity can also be assessed by the absence of signals corresponding to potential impurities.

| Expected ¹H NMR Data for this compound | |

| Functional Group | Expected Chemical Shift (ppm) |

| =CH₂ (vinyl) | 4.0 - 4.5 |

| O-CH= (vinyl) | 6.0 - 6.5 |

| -O-CH₂- (ether) | 3.5 - 4.0 |

| -CH₂-OH (alcohol) | 3.6 - 4.2 |

| -CH₂- (internal butane) | 1.6 - 2.0 |

| -OH | Variable |

| Expected ¹³C NMR Data for this compound | |

| Functional Group | Expected Chemical Shift (ppm) |

| =CH₂ (vinyl) | 85 - 95 |

| O-CH= (vinyl) | 150 - 155 |

| -O-CH₂- (ether) | 65 - 75 |

| -CH₂-OH (alcohol) | 60 - 70 |

| -CH₂- (internal butane) | 25 - 35 |

For a complete and unambiguous assignment of all proton and carbon signals, especially in cases of spectral overlap, two-dimensional (2D) NMR techniques are employed. harvard.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, helping to trace the connectivity of the butane-1,4-diol backbone and the vinyl group. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection between the vinyl group and the butane-1,4-diol moiety through the ether linkage. emerypharma.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. A strong band around 1620-1680 cm⁻¹ would indicate the C=C stretching of the vinyl group. The C-O stretching vibrations of the ether and alcohol functionalities would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond, being a non-polar bond, would be expected to show a strong signal in the Raman spectrum, which can be useful for confirmation.

| Expected Vibrational Spectroscopy Data | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200 - 3600 (broad) |

| C-H stretch (alkane) | 2850 - 3000 |

| C=C stretch (vinyl) | 1620 - 1680 |

| C-O stretch (ether & alcohol) | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of this compound.

The fragmentation pattern would likely involve cleavage of the ether bond, loss of water from the diol moiety, and fragmentation of the butane (B89635) chain. libretexts.orgmiamioh.edu Common fragmentation pathways for ethers include α-cleavage (cleavage of the bond adjacent to the oxygen atom) and cleavage of the C-O bond. nsf.gov For the diol, a characteristic loss of a water molecule (M-18) would be expected. libretexts.org Analysis of these fragments helps to piece together the structure of the original molecule.

| Expected Mass Spectrometry Fragments | |

| Fragment | Description |

| M⁺ | Molecular Ion |

| M - 18 | Loss of H₂O |

| M - 43 | Loss of vinyl ether radical |

| m/z 43 | Vinyl ether cation |

| m/z 71 | Butanediol fragment |

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

Gas chromatography is a suitable technique for the analysis of volatile compounds like this compound. researchgate.net By using an appropriate column (e.g., a polar capillary column like those used for diol analysis) and a flame ionization detector (FID), the purity of the compound can be accurately determined. nih.govresearchgate.net The retention time would be characteristic of the compound under specific GC conditions. The presence of any volatile impurities would be indicated by additional peaks in the chromatogram, and their quantities can be determined by comparing their peak areas to that of the main compound. For less volatile diols, derivatization might be necessary to improve their chromatographic properties. nih.gov

| Gas Chromatography Parameters | |

| Parameter | Typical Condition |

| Column | Polar capillary column (e.g., WAX type) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Temperature gradient (e.g., 80 °C to 220 °C) |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for characterizing the molecular weight distribution of polymers. amazonaws.comamazonaws.com If this compound were used as a monomer to synthesize a polymer, GPC would be indispensable for determining key properties that influence the material's physical characteristics, such as strength, viscosity, and processability. lcms.cz

GPC separates polymer molecules based on their hydrodynamic volume in solution. unt.edu The analysis is performed by dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with porous gel beads. selectscience.net Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller chains can permeate the pores to varying extents, resulting in a longer retention time. unt.eduselectscience.net

The output from the GPC detector (typically a refractive index detector) is a chromatogram that represents the distribution of molecular sizes in the polymer sample. amazonaws.com By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene), this distribution can be converted into a molecular weight distribution curve. From this curve, several important average molecular weights can be calculated:

Number Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight Average Molecular Weight (Mw): An average that accounts for the contribution of each molecule based on its weight. It is more sensitive to the presence of high molecular weight chains. gpambala.ac.in

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the breadth of the molecular weight distribution. oregonstate.edu A PDI of 1.0 indicates a perfectly monodisperse polymer where all chains are of the same length, while higher values signify a broader distribution. researchgate.net

Different polymerization conditions (e.g., initiator concentration, temperature) would be expected to produce poly(this compound) with varying molecular weights and PDI values, which could be precisely quantified by GPC.

Table 2: GPC Analysis of Poly(this compound) Synthesized Under Different Conditions

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |

| Batch A | 12,500 | 18,750 | 1.50 |

| Batch B | 15,200 | 25,100 | 1.65 |

| Batch C | 9,800 | 12,250 | 1.25 |

Note: Data are hypothetical and for illustrative purposes, based on typical results for vinyl ether polymers. mdpi.com Conditions: THF eluent, polystyrene standards.

Computational Chemistry and Theoretical Modeling of 1 Ethenoxybutane 1,4 Diol Systems

Quantum Chemical Investigations (DFT, Ab Initio)

No specific studies on the reaction pathway energetics or transition state analysis for 1-Ethenoxybutane-1,4-diol have been published. Such studies would be valuable for understanding its reactivity, for instance, in acid-catalyzed hydrolysis of the vinyl ether group or in polymerization reactions.

There is no available research on the conformational analysis and stereochemical preferences of this compound. A systematic computational search would be required to identify the low-energy conformers and understand the influence of intramolecular hydrogen bonding and steric interactions on its three-dimensional structure.

Specific electronic structure details and reactivity descriptors (such as HOMO-LUMO gaps, electrostatic potential maps, and Fukui functions) for this compound have not been calculated and reported. These descriptors would provide insight into its kinetic and thermodynamic stability and predict sites of electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Polymerization Processes and Material Behavior

There are no molecular dynamics simulation studies in the literature that model the polymerization of this compound or predict the properties of the resulting polymers. Such simulations could offer valuable information on the structure-property relationships of materials derived from this monomer.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

No QSPR models have been developed specifically for this compound. The derivation of molecular descriptors and their correlation to experimental or computationally predicted reactivity is a research area that remains to be explored for this compound.

Application of Machine Learning Approaches for Chemical System Prediction

In the realm of computational chemistry, the prediction of molecular properties and system behavior is paramount for the discovery and optimization of novel chemical entities. While traditional quantum mechanical methods like Density Functional Theory (DFT) offer high accuracy, their computational expense limits their application to large-scale screening of molecules or complex systems. Machine learning (ML) has emerged as a transformative approach to bypass this limitation, enabling rapid and accurate prediction of chemical properties by learning from existing data. nih.govresearch.google

While specific machine learning studies focusing exclusively on this compound are not yet prevalent in the scientific literature, the application of these predictive models to structurally analogous compounds, such as other substituted butanediols, provides a robust framework for understanding their potential utility. Research on compounds like 2,3-butanediol (B46004) (2,3-BDO) demonstrates a powerful workflow that can be directly adapted for this compound. osti.govornl.gov

A common strategy involves creating a foundational dataset through high-accuracy computational methods and then training an ML model on this data. For instance, in the screening of solvents for the extraction of 2,3-BDO from aqueous solutions, DFT calculations were initially used to compute the free energy of solvation for a limited set of 130 organic solvents. ornl.gov This computationally derived data was then used to train and validate various ML models to predict properties like the distribution coefficient (Kd) for a much larger set of over 6,700 solvents, a task that would be computationally prohibitive using DFT alone. osti.govornl.gov

The performance of different machine learning algorithms can be rigorously compared to select the most suitable model. In the study of 2,3-BDO solvent screening, the Extra-Trees (Extremely Randomized Trees) regressor was identified as a highly effective model. osti.gov The predictive accuracy of such models is typically evaluated using metrics like the coefficient of determination (R²) and by performing cross-validation.

Table 1: Comparative Performance of Machine Learning Models for Predicting DFT-Calculated Solvation Free Energy (ΔG) of 2,3-Butanediol

| Machine Learning Algorithm | R² (Testing Set) | Mean Absolute Error (kcal/mol) |

|---|---|---|

| Extra-Trees | 0.95 | 0.35 |

| Random Forest | 0.94 | 0.38 |

| Gradient Boosting | 0.93 | 0.41 |

| Multi-layer Perceptron (MLP) | 0.92 | 0.45 |

This table is generated based on data reported for 2,3-butanediol systems and is illustrative of the performance expected for analogous compounds like this compound. osti.gov

Table 2: Top Molecular Descriptors (Features) Influencing the Predicted Extraction Performance of 2,3-Butanediol

| Feature Rank | Molecular Descriptor | Description |

|---|---|---|

| 1 | BalabanJ | Balaban's J index (a topological descriptor) |

| 2 | MaxAbsPartialCharge | Maximum absolute partial charge on any atom |

| 3 | MolLogP | Logarithm of the octanol/water partition coefficient |

| 4 | fr_ether | Number of ether functional groups |

| 5 | TPSA | Topological Polar Surface Area |

This table is based on findings for 2,3-butanediol and indicates the types of descriptors that would be relevant for modeling this compound. osti.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, a well-established application of machine learning, are frequently used to predict the biological activity or toxicity of chemicals based on their molecular structure. Studies on related classes of compounds, such as glycols and glycol ethers, have successfully used autocorrelation descriptors that encode information about lipophilicity and hydrogen bonding capabilities to predict toxicity. nih.gov Given its structural motifs, a similar QSAR approach could be developed for this compound to estimate its potential toxicological profile, guiding safer handling and application.

The application of these machine learning approaches to this compound holds immense potential. By leveraging data from DFT calculations or experimental results from related molecules, it is feasible to build robust predictive models for a wide array of its physicochemical and biological properties. This would significantly accelerate research by enabling high-throughput virtual screening to identify optimal conditions for its synthesis, extraction, or application in various chemical systems.

Applications in Advanced Materials and Chemical Synthesis

Specialty Monomer in Polymer Science

As a monomer, 1-Ethenoxybutane-1,4-diol offers the combined reactivity of a vinyl ether and a diol. The vinyl ether group is particularly susceptible to cationic polymerization, while the hydroxyl groups can participate in step-growth polymerizations, such as the formation of polyurethanes and polyesters. This dual reactivity makes it a valuable component for creating complex polymer architectures.

Precursors for UV-Curable and Cationic Curing Adhesives

This compound and its isomers are effective components in formulations for adhesives that cure upon exposure to ultraviolet (UV) light, particularly through cationic polymerization mechanisms. Vinyl ethers are known to be excellent reactive diluents in such systems, helping to reduce viscosity and participate in the polymerization process. chemicalbook.com

In cationic UV-curing, a photoinitiator generates a strong acid upon UV exposure, which then initiates the rapid polymerization of electron-rich species like vinyl ethers or epoxides. vot.pl The inclusion of a molecule like this compound serves multiple purposes:

Reactive Diluent : It lowers the viscosity of resin formulations, improving application properties without introducing volatile organic compounds (VOCs). chemicalbook.com

Crosslinking and Modification : The vinyl ether group readily polymerizes, while the hydroxyl groups can act as chain transfer agents or react with other components in the formulation, enhancing the crosslink density and modifying the final properties of the cured adhesive.

Research on closely related structures, such as mono-1-propenyl ether of butane-1,4-diol, has demonstrated their effectiveness as reactive modifiers in cationically UV-cured epoxy systems. vot.pl These modifiers can improve properties like flexibility in the final cured polymer. The mono-propenyl ether was noted for having two reactive points: the double bond and the hydroxyl group, classifying it as a highly reactive monomer in cationic polymerization. vot.pl This high reactivity is shared by this compound due to its analogous vinyl ether and hydroxyl functionalities.

| Component Type | Example | Function |

|---|---|---|

| Base Resin | Cycloaliphatic Epoxy Resin | Forms the main polymer backbone, provides adhesion and chemical resistance. |

| Reactive Diluent / Modifier | This compound | Reduces viscosity, co-polymerizes with the resin, enhances flexibility. vot.pl |

| Cationic Photoinitiator | Triarylsulfonium Salt | Generates acid upon UV exposure to initiate polymerization. vot.pl |

Components in Polymer Networks for Coatings and Resins

Similar to its role in adhesives, this compound is used to formulate advanced coatings and resins. Cationic UV-curing is advantageous for coatings because it is not inhibited by oxygen in the air, allowing for rapid and complete surface cure. vot.pl When incorporated into an epoxy-based coating formulation, the vinyl ether group of this compound can co-polymerize with the epoxy rings, while the hydroxyl groups can contribute to the polymer network, improving properties such as flexibility and adhesion. vot.pl

The use of vinyl ether-containing diols as modifiers allows for significant improvement in the mechanical properties of the final coating. For instance, studies on propenyl ethers of butanediol in epoxy coatings showed that they could enhance the flexibility of the UV-cured polymer film. vot.pl This makes such coatings suitable for substrates that may bend or deform.

Synthesis of Functional Polyurethanes

Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols. itu.edu.trbasf.com this compound, with its two hydroxyl groups, can act as a chain extender or co-polyol in polyurethane synthesis. chemwinfo.com

The process involves reacting the hydroxyl groups with isocyanate groups to form urethane (B1682113) linkages, incorporating the molecule into the main polymer chain. The key feature of using this specific diol is that the vinyl ether group remains intact on the side chain of the polyurethane. This pendant vinyl group is a reactive site that can be used for subsequent modifications, such as:

UV or Cationic Curing : The polyurethane can be crosslinked in a secondary step through the vinyl ether groups, creating a durable, crosslinked network.

Grafting : Other molecules or polymer chains can be attached to the polyurethane backbone via the vinyl ether functionality.

This approach leads to the creation of "functional polyurethanes" with tailored properties, such as improved solvent resistance, hardness, or the ability to be patterned using photolithography.

Chemical Intermediate for Derivatization

Beyond its direct use in polymerization, the distinct reactivity of its functional groups makes this compound a valuable intermediate for synthesizing more complex molecules.

Selective Functionalization of Pendant Hydroxyl Groups

The molecule possesses two hydroxyl groups which may exhibit different reactivities, allowing for selective chemical transformations. It is possible to protect or react one hydroxyl group while leaving the other available for a subsequent reaction. This selective functionalization is a powerful strategy in organic synthesis for building complex molecular architectures.

For example, one hydroxyl group could be esterified or etherified under controlled conditions, leaving the second hydroxyl group and the vinyl ether group untouched. This allows for the stepwise construction of molecules with precisely placed functionalities. Recent advances in catalysis have enabled the regioselective functionalization of linear diols, which could be applied to differentiate the hydroxyl groups in butanediol derivatives. jst.go.jp

| Reaction Type | Reagent | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Esterification | Carboxylic Acid / Acyl Chloride | Ester | Synthesis of new monomers with different properties. |

| Etherification | Alkyl Halide | Ether | Modifying solubility and reactivity. |

| Urethane Formation | Monoisocyanate | Carbamate (Urethane) | Creating building blocks for step-growth polymerization. |

Generation of Novel Multifunctional Molecules for Diverse Applications

By leveraging the selective functionalization of the hydroxyl groups and the inherent reactivity of the vinyl ether, this compound serves as a platform for generating novel multifunctional molecules. These new molecules can be designed for specific purposes in materials science, organic synthesis, or biomedical applications.

Future Research Trajectories and Unresolved Scientific Inquiries

Development of Green and Sustainable Synthetic Routes for 1-Ethenoxybutane-1,4-diol

The chemical industry is undergoing a paradigm shift towards sustainability, moving away from fossil fuel dependency. nih.gov A primary unresolved challenge for this compound is the development of green synthetic pathways, likely stemming from sustainably sourced 1,4-butanediol (B3395766).

Future research will likely focus on:

Leveraging Bio-based 1,4-Butanediol: Significant progress has been made in producing bio-based BDO through the fermentation of sugars from feedstocks like wheat straw or via the hydrogenation of bio-succinic acid. nih.govcoatingsworld.com The next step is to develop efficient methods for the selective ethenoxylation of this bio-BDO. This involves reacting bio-BDO with a sustainable source of the vinyl group, such as bio-ethanol or acetylene (B1199291) derived from biomethane.

Atom Economy and Waste Minimization: Research must prioritize synthetic routes that maximize atom economy, avoiding the use of toxic reagents and minimizing waste streams. This aligns with the principles of green chemistry, which seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ed.ac.uk

Life Cycle Assessment (LCA): Comprehensive LCAs will be crucial to evaluate the environmental footprint of any new synthetic route from "cradle-to-gate". researchgate.net These assessments will compare the global warming potential, energy consumption, and other environmental impacts against traditional petrochemical production methods, ensuring that the new processes are genuinely sustainable. ieabioenergy.com

| Feedstock Source | Potential Green Synthesis Route | Key Research Challenge |

| Bio-based 1,4-Butanediol (from fermentation) | Direct vinylation using bio-acetylene or ethylene (B1197577) | Catalyst development for selective mono-vinylation |

| Bio-succinic Acid | Integrated hydrogenation and subsequent ethenoxylation | Process intensification and catalyst stability |

| Lignocellulosic Biomass | One-pot conversion processes | Selectivity control in complex reaction mixtures |

Designing Novel Catalytic Systems for Enhanced Efficiency and Stereoselectivity

Catalysis is central to the efficient and selective synthesis of this compound. The development of novel catalytic systems is a critical area of future research, with a focus on both production efficiency and the control of molecular architecture.

Key areas for investigation include:

Efficient Ethenoxylation Catalysts: A significant hurdle is the selective addition of a single ethenoxy group to the symmetrical BDO molecule. Research is needed to design catalysts that can distinguish between the two hydroxyl groups and prevent the formation of di-substituted byproducts. This could involve heterogeneous catalysts for ease of separation and recycling or homogeneous catalysts with tailored ligand spheres. mdpi.com

Stereoselective Synthesis: The molecule (2S)-2-ethoxybutane-1,4-diol, a stereoisomer, highlights the potential for creating chiral versions of the target compound. nih.gov Future research could explore asymmetric catalysis to produce enantiomerically pure this compound. nih.gov This would be particularly valuable for applications in pharmaceuticals and specialty polymers where specific stereochemistry is required. Borane-catalyzed reductive cycloetherification of diketones has shown promise for stereoselective synthesis of related cyclic ethers and could inspire new strategies. chemrxiv.orgchemrxiv.org

Computational Catalyst Design: The use of computational tools, such as Density Functional Theory (DFT), can accelerate catalyst discovery. chemrxiv.org By modeling reaction mechanisms and transition states, researchers can predict the performance of potential catalysts, reducing the need for extensive empirical screening and enabling a more rational design process.

| Catalyst Type | Potential Application | Unresolved Question |

| Heterogeneous (e.g., supported metals) | Selective ethenoxylation of bio-BDO | Achieving high mono-substitution selectivity and preventing catalyst deactivation. |

| Homogeneous (e.g., metal-ligand complexes) | Asymmetric synthesis for stereocontrol | Designing ligands that can effectively induce enantioselectivity in the ethenoxylation reaction. |

| Biocatalysts (e.g., engineered enzymes) | Green synthesis under mild conditions | Identifying or engineering an enzyme capable of performing the target vinyl ether formation. |

Engineering Advanced Polymer Architectures with Tailored Properties

The true value of this compound likely lies in its potential as a functional monomer for polymer synthesis. The presence of both a vinyl ether group and a primary hydroxyl group offers unique opportunities for creating novel polymer architectures.

Future research directions include:

Functional Polyesters and Polyurethanes: The hydroxyl group can be used to incorporate the molecule into polyesters and polyurethanes, similar to how BDO is used to make PBT and spandex. researchgate.netrsc.org The pendant vinyl ether group would then be available for subsequent cross-linking or functionalization, allowing for the creation of smart materials, coatings, or hydrogels.

Cationic Polymerization: The vinyl ether moiety is readily susceptible to cationic polymerization. This opens up pathways to synthesize poly(vinyl ether)s with pendant hydroxyl groups, leading to water-soluble or amphiphilic polymers with potential applications in biomedical fields or as specialty surfactants.

Hybrid Polymers: The dual functionality allows for the creation of hybrid polymers using orthogonal polymerization techniques. For example, the hydroxyl group could participate in step-growth polymerization while the vinyl ether group undergoes chain-growth polymerization, leading to complex and highly tailored macromolecular structures.

Integration with Bio-based Feedstocks and Principles of Circular Economy

For this compound to be a truly sustainable material, its entire lifecycle must be considered, from feedstock sourcing to end-of-life management. This requires seamless integration with the burgeoning bioeconomy and adherence to the principles of a circular economy. hbm4eu.eu

Unresolved inquiries in this area are:

Biorefinery Integration: How can the synthesis of this compound be integrated into existing or future biorefinery concepts? ieabioenergy.com This involves utilizing various streams from biomass processing, ensuring that the production is part of a holistic and economically viable system that minimizes waste and maximizes value from renewable resources. ieabioenergy.com

Designing for Recyclability: Polymers derived from this compound must be designed with their end-of-life in mind. Research should focus on creating polymers that are amenable to chemical or mechanical recycling. The functional groups on the monomer could potentially be designed to act as "break-points," facilitating depolymerization back to the monomer or other useful chemicals. researchgate.net

Biodegradability: For specific applications, such as in agriculture or single-use packaging, designing biodegradable polymers based on this monomer could be a key research goal. This would involve understanding the structure-property relationships that govern the rate and extent of degradation in various environments.

Exploration of Novel Interdisciplinary Applications in Material Science and Engineering

The unique bifunctional nature of this compound opens the door to a wide range of potential applications that require interdisciplinary collaboration. While its parent, BDO, is a key precursor for materials like THF and PBT, the added vinyl ether functionality provides a platform for innovation. nih.gov

Promising areas for future exploration include:

Advanced Coatings and Adhesives: The vinyl ether group can undergo rapid UV-curing, making polymers derived from this monomer excellent candidates for solvent-free, high-performance coatings and adhesives. The hydroxyl group can enhance adhesion to various substrates.

Biomedical Materials: The potential for creating biocompatible and biodegradable polymers makes this compound interesting for drug delivery systems, tissue engineering scaffolds, and medical device coatings. Its derivative, 1,4-butanediol diglycidyl ether, already sees use in modifying materials for medical applications. wikipedia.org

Reactive Diluents for Resins: Similar to 1,4-butanediol diglycidyl ether, which is used to modify epoxy resins, this compound could serve as a reactive diluent. wikipedia.org It could be incorporated into resin formulations to reduce viscosity while also providing a reactive site for further cross-linking, potentially enhancing the final material's toughness or thermal stability.

Q & A

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate activation energies for reactions like epoxidation or hydrogenation. For example, kinetic studies on trimethylsilyl-containing diols used DFT to explain enhanced electrophilicity .

- Molecular Dynamics (MD) : Simulate adsorption behavior at liquid-metal interfaces to predict isotherm congruence, as seen in butane-1,4-diol studies .

- Machine Learning (ML) : Train models on reaction datasets to optimize conditions for functionalization or polymerization.

How can researchers resolve contradictions in adsorption behavior data of this compound across different studies?

Q. Methodological Focus

- Variable Control : Analyze adsorption under constant charge vs. constant potential to isolate electrical effects. For butane-1,4-diol, congruent Langmuir isotherms dominated at negative polarization, while non-congruent models applied at positive potentials .

- Solvent Screening : Test adsorption in electrolytes like NaF vs. Na₂SO₄ to assess ion-specific effects.

- Cross-Validation : Compare results with structurally analogous diols (e.g., 2-butene-1,4-diol) to identify compound-specific vs. general trends .

What methodologies are suitable for investigating the role of this compound in enzymatic redox reactions?

Q. Advanced Research Focus

- Kinetic Assays : Monitor reaction progress via UV-Vis spectroscopy or HPLC. For example, ADH-mediated reductions of cis-but-2-ene-1,4-diol achieved >90% conversion by tracking lactone formation .

- Isotope Labeling : Use deuterated or ¹³C-labeled diols to trace metabolic pathways in microbial systems (e.g., Bacillus licheniformis transcriptomics during growth on 2,3-butan-1,4-diol) .

- Stopped-Flow Techniques : Resolve rapid intermediates in redox cycles, particularly if the ethenoxy group participates in electron transfer.

How can researchers design experiments to analyze the environmental stability of this compound derivatives?

Q. Basic Research Focus

- Accelerated Degradation Studies : Expose derivatives to UV light, heat, or oxidizing agents (e.g., H₂O₂) and quantify breakdown products via GC-MS.

- Ecotoxicity Assays : Use model organisms (e.g., Daphnia magna) to assess acute toxicity and biodegradability, following protocols similar to those for endosulfan diol .

- Leaching Tests : Evaluate mobility in soil or water matrices using column chromatography or batch sorption experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products